molecular formula C11H8FNO3 B8212175 5-Fluoro-6-methoxyquinoline-8-carboxylic acid

5-Fluoro-6-methoxyquinoline-8-carboxylic acid

Cat. No.: B8212175
M. Wt: 221.18 g/mol
InChI Key: ISGZTNDHWVECDY-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxyquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-6-methoxyquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methoxyquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-6-methoxyquinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-8-5-7(11(14)15)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGZTNDHWVECDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)C(=O)O)N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Fluoro-Methoxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Spectrum – A Causal Approach to Molecular Elucidation

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic introduction of fluoro- and methoxy- substituents onto this privileged core allows for the fine-tuning of electronic, photophysical, and pharmacological properties. Fluorine, with its high electronegativity, can modulate lipophilicity, metabolic stability, and binding affinity, while the methoxy group acts as a key electron-donating group influencing the molecule's electronic landscape.[3]

However, the synthesis of these novel derivatives is only the first step. Unambiguous structural confirmation and a deep understanding of their inherent properties are critical for their advancement. This is where spectroscopic characterization transcends routine analysis to become a cornerstone of rational drug design and material development.

This guide is structured not as a rigid manual, but as a narrative journey through the logical application of modern spectroscopic techniques. As Senior Application Scientists, we do not merely "run samples"; we engage in a deductive process. We will explore the causality behind our experimental choices—why a specific NMR solvent is chosen, how a fragmentation pattern in mass spectrometry reveals structural certainties, and what a shift in fluorescence emission implies about the molecular environment. Our goal is to empower you to move beyond data collection to true molecular storytelling, where each spectrum is a chapter in the comprehensive biography of your fluoro-methoxyquinoline.

Section 1: The Foundational Pillar – Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed workhorse for the structural elucidation of organic molecules. For fluoro-methoxyquinolines, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial; it is essential for complete characterization.

Expertise in Action: Why NMR is Foundational

NMR provides an atomic-level map of the molecule's covalent framework. It allows us to "see" the chemical environment of each nucleus, count the number of protons, carbons, and fluorine atoms, and understand their connectivity through spin-spin coupling. This technique is non-destructive and provides quantitative data, making it the gold standard for structural proof.

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

The proton and carbon spectra reveal the core quinoline structure and the nature of its substituents.

  • Proton (¹H) NMR: Provides information on the number of different types of protons and their neighboring environments. Aromatic protons on the quinoline ring will appear in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns revealing their relative positions. The methoxy group protons will present as a sharp singlet, usually between 3.8 and 4.2 ppm.[4][5]

  • Carbon (¹³C) NMR: Complements the ¹H NMR by showing all unique carbon atoms. The quinoline ring carbons resonate in the aromatic region (~110-160 ppm). The carbon of the methoxy group is typically found around 55-60 ppm. Crucially, carbons directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic marker.[6]

¹⁹F NMR: The Definitive Fluorine Fingerprint

Given the topic, ¹⁹F NMR is a critical experiment. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.

  • Rationale: ¹⁹F NMR provides a direct and unambiguous window into the electronic environment of the fluorine atom.[7] Its chemical shift is highly sensitive to the surrounding structure, making it an excellent probe for confirming substitution patterns and detecting subtle electronic changes.

  • Data Interpretation: The chemical shift of the fluorine atom attached to the quinoline ring provides a unique fingerprint for its position. For example, a fluorine at C-6 will have a different chemical shift than one at C-8.[8]

Experimental Protocol: A Self-Validating NMR Workflow
  • Sample Preparation: Dissolve ~5-10 mg of the purified fluoro-methoxyquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is excellent for many organics, but DMSO-d₆ is superior for compounds with lower solubility or those that may engage in hydrogen bonding.[9]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in the aromatic region.

  • Acquisition Sequence:

    • Run a standard ¹H spectrum to assess proton environments.

    • Acquire a ¹³C{¹H} spectrum (proton-decoupled) to identify all unique carbon signals.

    • Perform a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This is a vital step for validation, as it differentiates between CH, CH₂, and CH₃ groups, confirming assignments made from the broadband-decoupled ¹³C spectrum.[10]

    • Acquire a ¹⁹F{¹H} spectrum (proton-decoupled) to obtain a sharp singlet for each unique fluorine atom, simplifying the spectrum and confirming the number of fluorine environments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Structural Elucidation Start Purified Compound Solvent Select Solvent (CDCl3/DMSO-d6) Start->Solvent Dissolve Dissolve ~5-10 mg in ~0.6 mL Solvent->Dissolve H1_NMR 1H Spectrum Dissolve->H1_NMR Transfer to NMR Tube C13_NMR 13C{1H} Spectrum H1_NMR->C13_NMR DEPT135 DEPT-135 C13_NMR->DEPT135 F19_NMR 19F{1H} Spectrum DEPT135->F19_NMR Assign_H Assign Protons (Shifts, Integrals, Splitting) F19_NMR->Assign_H Process Data Assign_C Assign Carbons (Confirm with DEPT) Assign_H->Assign_C Confirm_F Confirm Fluorine (Chemical Shift) Assign_C->Confirm_F Structure Final Structure Validation Confirm_F->Structure

Section 2: Confirming Identity – Mass Spectrometry (MS)

While NMR maps the molecular skeleton, mass spectrometry provides the definitive molecular weight and offers crucial clues about the molecule's composition through fragmentation analysis.

Expertise in Action: Why MS is Essential

MS provides two critical pieces of information: the molecular mass and the fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a mass measurement with enough accuracy (typically <5 ppm) to determine the elemental formula, an invaluable tool for confirming the identity of a new compound.[11]

Ionization and Fragmentation
  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for quinolines. It typically protonates the basic nitrogen of the quinoline ring, yielding a prominent pseudomolecular ion ([M+H]⁺).[12][13]

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the [M+H]⁺ ion, we can observe characteristic losses of substituents. For a fluoro-methoxyquinoline, common fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), or cleavage of the piperazine ring if present.[12][13] Studying these patterns provides a "fingerprint" that validates the proposed structure.[14]

Experimental Protocol: High-Resolution MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be volatile and compatible with ESI.

  • Infusion: Directly infuse the sample into the ESI source of an HRMS instrument (e.g., a Q-TOF or Orbitrap).

  • Full Scan MS: Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • Elemental Composition: Use the instrument's software to calculate the elemental formula from the accurate mass of the [M+H]⁺ ion. The calculated mass should match the theoretical mass within a few parts-per-million (ppm).

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Analyze the fragmentation pattern to confirm the connectivity of the molecule.

MS_Workflow A Prepare Dilute Solution (~10-100 µg/mL in MeOH/ACN) B Infuse into HRMS (ESI+) A->B C Acquire Full Scan MS B->C D Identify [M+H]+ Ion C->D E Calculate Elemental Formula (from Accurate Mass) D->E F Perform Tandem MS (MS/MS) on [M+H]+ D->F H Confirm Molecular Identity E->H < 5 ppm error G Analyze Fragmentation Pattern F->G G->H Matches expected fragments

Section 3: Probing Electronic & Photophysical Properties

Once the structure is confirmed, we move to understanding its electronic behavior using UV-Visible and Fluorescence Spectroscopy. These techniques are vital for applications in sensing, imaging, and materials science.[1][2]

UV-Visible (UV-Vis) Absorption Spectroscopy
  • Rationale: UV-Vis spectroscopy measures the absorption of light due to electronic transitions within the molecule, typically π→π* and n→π* transitions in the conjugated quinoline system.[15][16] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the electronic effects of the fluoro- and methoxy- substituents.

  • Solvatochromism: The choice of solvent is an experimental tool. Comparing spectra in polar (e.g., ethanol) versus non-polar (e.g., hexane) solvents can reveal shifts in λmax (solvatochromism), providing insight into the nature of the electronic transitions and the change in dipole moment upon excitation.[6][17]

Fluorescence Spectroscopy
  • Rationale: Many quinoline derivatives are fluorescent, meaning they re-emit absorbed light at a longer wavelength.[1] Fluorescence spectroscopy measures this emission, providing information on the molecule's potential as a fluorophore, sensor, or probe. Key parameters include the emission maximum (λem), the Stokes shift (difference between λmax and λem), and the fluorescence quantum yield (ΦF).

  • Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is a critical parameter for any application relying on light emission. It is typically determined relative to a well-known standard, such as quinine sulfate.[1] The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups can significantly impact the quantum yield.

Experimental Protocol: Photophysical Characterization
  • Stock Solution: Prepare a concentrated stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol).

  • UV-Vis Measurement:

    • Prepare a dilute solution (typically 1 x 10⁻⁵ M) from the stock solution.[17]

    • Record the absorption spectrum over a range of ~200-500 nm.

    • Identify the λmax values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Measurement:

    • Using the same solution, place the cuvette in a spectrofluorometer.

    • Set the excitation wavelength (λex) to the primary λmax determined from the UV-Vis spectrum.

    • Scan the emission spectrum to find the emission maximum (λem).

    • To determine the quantum yield, measure the integrated fluorescence intensity of the sample and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.

Data Presentation: Expected Spectroscopic Properties
ParameterTechniqueTypical Range / ObservationRationale & Significance
¹H Chemical Shifts ¹H NMRAromatic: 6.5-8.5 ppm; OCH₃: 3.8-4.2 ppmReveals proton environments and connectivity through coupling.
¹³C Chemical Shifts ¹³C NMRAromatic: 110-160 ppm; OCH₃: 55-60 ppmConfirms carbon skeleton; C-F coupling is diagnostic.
¹⁹F Chemical Shift ¹⁹F NMRVaries with position (-110 to -140 ppm)Unambiguously confirms the presence and electronic environment of fluorine.[8]
Molecular Ion HRMS (ESI+)[M+H]⁺, accurate to < 5 ppmConfirms molecular weight and allows for elemental formula determination.
Absorption Max (λmax) UV-Vis280-350 nmCorresponds to π→π* and n→π* electronic transitions in the quinoline core.[15]
Emission Max (λem) Fluorescence400-450 nmCharacterizes the emissive properties; sensitive to substitution and solvent.[15]
Stokes Shift UV-Vis & Fluor.50-150 nmIndicates the energy difference between absorption and emission; related to excited-state relaxation.
Quantum Yield (ΦF) Fluorescence0.01 - 0.60Measures fluorescence efficiency; critical for applications in imaging and sensing.[18]

Section 4: The Integrated Approach – From Synthesis to Full Characterization

No single technique tells the whole story. A robust characterization relies on the logical integration of multiple spectroscopic methods, where each result validates and complements the others.

Integrated_Analysis Start Newly Synthesized Fluoro-Methoxyquinoline TLC_Purity Assess Purity (TLC / LCMS) Start->TLC_Purity MS_Step 1. Confirm Mass (HRMS) - Is the mass correct? TLC_Purity->MS_Step MS_Step->Start No, Re-purify or Re-synthesize NMR_Step 2. Elucidate Structure (NMR) - ¹H, ¹³C, ¹⁹F - Does the structure match the mass? MS_Step->NMR_Step Yes NMR_Step->Start No, Re-evaluate Structure UV_Step 3. Probe Electronics (UV-Vis) - Determine λmax - Calculate ε NMR_Step->UV_Step Yes Fluor_Step 4. Evaluate Photophysics (Fluorescence) - Determine λem - Calculate Stokes Shift & ΦF UV_Step->Fluor_Step Final Fully Characterized Compound Fluor_Step->Final

This integrated workflow ensures trustworthiness. The HRMS confirms the elemental formula predicted by the synthesis. NMR then builds the atomic framework consistent with that formula. Finally, UV-Vis and fluorescence spectroscopy provide a detailed picture of the electronic and photophysical properties of the confirmed structure. This multi-faceted validation is the hallmark of rigorous scientific inquiry.

References

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Deriv
  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Deriv
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO.
  • Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties. Taylor & Francis Online.
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis.
  • Fluorescence enhancement of quinolines by protonation. Tampere University Research Portal.
  • Structure characterization and spectroscopic investigation of ciprofloxacin drug.
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...
  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Elsevier.
  • (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
  • Synthesis, Crystal Structure, and Spectroscopic Study of a Novel Quinoline Derivative with Nonlinear Optical Activity and Esterase Inhibition Potential.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • 1 H-NMR spectra of mefloquine (a), tetrachlorocuprate mefloquine salt...
  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison.
  • Study on the Mass Spectrometry Cleavage P
  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz.

Sources

Methodological & Application

Application Notes and Protocols: 5-Fluoro-6-methoxyquinoline-8-carboxylic acid for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Landscapes with a Novel Quinoline Probe

Quinoline scaffolds have emerged as a versatile and powerful class of fluorophores in the realm of bio-imaging.[1] Their inherent photophysical properties, which can be finely tuned through chemical modification, make them ideal candidates for developing probes to investigate complex biological processes.[1] This document introduces 5-Fluoro-6-methoxyquinoline-8-carboxylic acid , a novel fluorescent probe with potential applications in high-resolution fluorescence microscopy.

The strategic placement of a fluoro group at the 5-position and a methoxy group at the 6-position is anticipated to modulate the electron density of the quinoline ring system, thereby influencing its spectral properties. The carboxylic acid moiety at the 8-position not only offers a potential site for bioconjugation but may also play a role in the probe's cellular uptake, localization, and sensitivity to the local microenvironment, such as pH or metal ion concentration.[2][3] The structural features of this compound suggest its utility in a range of fluorescence microscopy applications, from live-cell imaging to fixed-cell staining.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid. We will delve into its expected photophysical characteristics, provide detailed protocols for its application in cellular imaging, and discuss potential mechanisms of action and cellular targets.

Guiding Principles: The Rationale Behind the Fluorophore Design

The design of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid is rooted in established principles of fluorescent probe development. The quinoline core provides the fundamental fluorophore, while the substituents are strategically chosen to enhance its performance in a biological context.

  • The Quinoline Core: This heterocyclic aromatic system is known for its intrinsic fluorescence and relative photostability.[4]

  • 6-Methoxy Group: The electron-donating methoxy group is known to increase the fluorescence quantum yield of the quinoline ring.[4]

  • 5-Fluoro Group: The introduction of a fluorine atom can enhance photostability and potentially shift the excitation and emission spectra. Studies on fluoroquinolones have shown that fluorination can impact phototoxicity and stability.[5][6][7]

  • 8-Carboxylic Acid Group: This functional group can serve multiple purposes. It can act as a chelating agent for metal ions, potentially leading to a fluorescence response upon ion binding.[2][8] Furthermore, its ionization state is pH-dependent, which may translate to pH sensitivity in the probe's fluorescence. The carboxylic acid also provides a handle for conjugation to biomolecules.

Expected Photophysical Properties

While experimental determination is paramount, we can estimate the photophysical properties of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid based on data from structurally related compounds. The methoxy group on the quinoline ring typically results in absorption and emission in the blue-to-green region of the spectrum.

PropertyEstimated Value/RangeRationale
Excitation Maximum (λex) 350 - 380 nmBased on the absorption spectra of 6-methoxyquinoline derivatives.
Emission Maximum (λem) 420 - 460 nm6-methoxyquinoline derivatives typically emit in this range.[9]
Stokes Shift 70 - 80 nmA reasonable estimation for this class of fluorophores.
Quantum Yield (Φ) 0.1 - 0.4Methoxy substitution generally enhances quantum yield. The exact value will be solvent-dependent.
Solubility pH-dependentThe carboxylic acid group will increase aqueous solubility at neutral and basic pH.
Photostability Moderate to HighThe fluoro group may enhance photostability compared to non-fluorinated analogs.[4][5]

Core Applications and Methodologies

Based on its structural features, 5-Fluoro-6-methoxyquinoline-8-carboxylic acid is a promising candidate for several fluorescence microscopy applications.

Application 1: Live-Cell Imaging and Cellular Localization

The ability to visualize dynamic processes within living cells is a cornerstone of modern cell biology. The anticipated membrane permeability and fluorescence of this probe make it suitable for live-cell imaging.

Protocol 1: Live-Cell Staining and Imaging

This protocol provides a general framework for staining live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • 5-Fluoro-6-methoxyquinoline-8-carboxylic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

  • Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid in anhydrous DMSO. Store at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically by testing a range of concentrations.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths (e.g., DAPI or blue excitation filter set).

Diagram: Live-Cell Imaging Workflow

LiveCellWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Seed Cells D Incubate Cells with Probe A->D B Prepare Probe Stock Solution C Prepare Working Solution B->C C->D E Wash Cells D->E F Acquire Images E->F FixedCellWorkflow A Fixation B Permeabilization A->B C Blocking B->C D Primary Antibody C->D E Secondary Antibody & Probe Staining D->E F Mounting E->F G Imaging F->G

Caption: Workflow for fixed-cell staining.

Potential Cellular Targets and Mechanistic Insights

The chemical structure of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid suggests several potential modes of interaction within a cellular environment.

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold is a well-known metal chelator. [8]It is plausible that the carboxylic acid at the 8-position, in conjunction with the quinoline nitrogen, could bind to intracellular metal ions such as Zn²⁺ or Fe²⁺. This binding event could lead to a "turn-on" or ratiometric fluorescence response, making the probe a potential sensor for these ions. [2][10]

  • pH Sensing: The carboxylic acid moiety has a pKa that will be influenced by the local environment. Changes in intracellular pH could alter the protonation state of the carboxylic acid, which in turn could affect the electronic properties of the quinoline ring and thus its fluorescence. This could enable the use of the probe for mapping pH gradients within cells.

  • Nucleic Acid Intercalation: Some quinoline derivatives have been shown to interact with DNA. The planar aromatic structure of the probe could potentially intercalate into the DNA double helix, leading to fluorescence enhancement and allowing for the visualization of the nucleus.

Diagram: Potential Mechanisms of Action

Mechanisms cluster_targets Potential Cellular Interactions Probe 5-Fluoro-6-methoxy- quinoline-8-carboxylic acid Ions Metal Ions (e.g., Zn²⁺, Fe²⁺) Probe->Ions Chelation pH Protons (H⁺) Probe->pH Protonation DNA Nucleic Acids Probe->DNA Intercalation

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of 5-Fluoro-6-methoxyquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the essential analytical methodologies for the characterization of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid. As a functionalized quinoline carboxylic acid, this compound may serve as a critical intermediate or a potential impurity in the synthesis of novel pharmaceutical agents. Accurate and robust analytical methods are therefore imperative for quality control, process monitoring, and research applications.[1] This guide presents protocols for purity assessment by High-Performance Liquid Chromatography (HPLC), high-sensitivity trace analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and definitive structural elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are grounded in established methods for analogous quinoline and fluoroquinolone compounds and are designed to serve as a comprehensive starting point for method development and validation.

Introduction

Quinoline carboxylic acids are a significant class of heterocyclic compounds, forming the scaffold for numerous biologically active molecules.[2] The specific compound, 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, possesses key functional groups—a fluorine atom, a methoxy group, and a carboxylic acid—that can influence its chemical properties and potential biological activity. The analysis of such compounds requires a multi-faceted approach to ensure identity, purity, and quantity.

This application note details three complementary analytical techniques:

  • HPLC-UV: For quantitative analysis and purity determination.

  • LC-MS/MS: For trace-level detection and confirmation, crucial for impurity profiling.[3]

  • NMR Spectroscopy: For unambiguous confirmation of the chemical structure.

The methodologies herein are designed to be self-validating and adhere to principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[4][5]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity and quantifying the content of aromatic compounds like quinoline derivatives.[1] The method's reliability hinges on achieving adequate resolution between the main analyte and any potential impurities or degradation products.[4]

Scientific Rationale

A C18 stationary phase is selected for its hydrophobic properties, which provide effective retention for the moderately polar quinoline ring system. An acidic mobile phase (using phosphoric or formic acid) is employed to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength. UV detection is set at a wavelength near the absorbance maximum of the quinoline chromophore to maximize sensitivity.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • Reference standard of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Ultrapure water.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 15% B; 2-12 min: 15-85% B; 12-14 min: 85% B; 14-15 min: 85-15% B; 15-18 min: 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength UV at 290 nm
Run Time 18 minutes

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution. Further dilute with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Dissolve the sample to be analyzed in methanol, using sonication if necessary to ensure complete dissolution.[1] Dilute to a final concentration of approximately 0.1 mg/mL with the 50:50 diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is ≤2.0% and the tailing factor is ≤1.5.

  • Analysis: Inject the standard and sample solutions and integrate the peak area for all components. Calculate purity using the area percent method.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard (0.1 mg/mL) HPLC_System HPLC System Setup (C18 Column, 35°C) Prep_Standard->HPLC_System Prep_Sample Prepare Sample (0.1 mg/mL) Prep_Sample->HPLC_System Injection Inject 10 µL HPLC_System->Injection UV_Detection UV Detection (290 nm) Injection->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity / Assay Integration->Calculation

Caption: Workflow for HPLC-UV purity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For detecting and quantifying trace levels of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, such as in impurity profiling or pharmacokinetic studies, LC-MS/MS offers unparalleled sensitivity and specificity.[3][6] The method relies on the selection and fragmentation of a specific parent ion to produce unique product ions, a process known as Multiple Reaction Monitoring (MRM).

Scientific Rationale

Electrospray ionization (ESI) in positive ion mode is chosen as it is highly effective for protonating the nitrogen atom in the quinoline ring, forming a stable [M+H]⁺ ion. A gradient elution is used to ensure sharp peaks and rapid analysis.[6] The MRM transitions are selected based on predictable fragmentation pathways of the parent ion in the collision cell. Common losses for such structures include water (H₂O), carbon dioxide (CO₂), and the cleavage of the methoxy group. Monitoring at least two MRM transitions provides high confidence in analyte identification, a key principle in confirmatory analysis.[3][7]

Experimental Protocol

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

Materials:

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

Chromatographic and MS Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 5% B; 1-7 min: 5-95% B; 7-8 min: 95% B; 8-8.1 min: 95-5% B; 8.1-10 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 4000 V
Source Temperature 350 °C

Predicted MRM Transitions (for C₁₁H₈FNO₃, MW: 221.18)

Parent Ion (m/z)Product Ion (m/z)Proposed FragmentCollision Energy (eV)
222.1204.1[M+H - H₂O]⁺15
222.1176.1[M+H - HCOOH]⁺20
222.1158.1[M+H - HCOOH - H₂O]⁺25

Procedure:

  • Solution Preparation: Prepare stock and working standard solutions in methanol at concentrations relevant to the application (e.g., ng/mL range). Sample preparation will be matrix-dependent (e.g., simple dilution for process samples, solid-phase extraction for biological samples).

  • MS Optimization: Infuse a standard solution directly into the mass spectrometer to confirm the parent mass and optimize collision energies for the most abundant and specific fragment ions.

  • Analysis: Inject samples onto the LC-MS/MS system. The presence of the analyte is confirmed if peaks are detected at the expected retention time for all monitored MRM transitions. Quantification is performed by comparing the peak area of the primary MRM transition against a calibration curve.

LC-MS/MS Analysis Workflow

LCMSMS_Workflow Sample Sample Preparation (Dilution / Extraction) LC_Sep LC Separation (Gradient Elution) Sample->LC_Sep ESI Electrospray Ionization (ESI+) LC_Sep->ESI Q1 Q1: Parent Ion Selection (m/z 222.1) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 204.1) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: High-level workflow for LC-MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the most powerful technique for the unambiguous elucidation of molecular structure.[8] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) experiments can definitively confirm the identity of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid.

Scientific Rationale

¹H NMR provides information on the number and connectivity of protons. The aromatic region will show distinct splitting patterns for the quinoline protons, with couplings influenced by the fluorine atom. ¹³C NMR identifies all unique carbon environments. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. 2D correlation experiments like HMBC are vital for confirming the substitution pattern by showing long-range (2-3 bond) correlations between protons and carbons (e.g., connecting the methoxy protons to the C6 carbon).

Experimental Protocol

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Materials:

  • Sample of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

  • Acquisition: Perform the following experiments:

    • ¹H NMR: To observe proton signals and their couplings.

    • ¹³C{¹H} NMR: To observe all carbon signals.

    • ¹⁹F NMR: To observe the fluorine signal.

    • 2D COSY: To establish proton-proton coupling networks.

    • 2D HMBC: To establish long-range proton-carbon correlations, confirming the connectivity of the quinoline core, substituents, and carboxylic acid.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling constants to assemble the complete molecular structure and confirm it matches the target compound.

Key Structural Relationships for NMR

NMR_Logic Structure Target Structure H_NMR 1H NMR Structure->H_NMR Proton Environment C_NMR 13C NMR Structure->C_NMR Carbon Skeleton F_NMR 19F NMR Structure->F_NMR Fluorine Presence TwoD_NMR 2D Experiments (COSY, HMBC) H_NMR->TwoD_NMR H-H Connectivity C_NMR->TwoD_NMR H-C Connectivity TwoD_NMR->Structure Confirms Connectivity

Caption: Logical diagram of NMR experiments for structure verification.

Method Validation

Any analytical method intended for routine use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[9][10] Validation demonstrates that the method is reliable, accurate, and precise.[4] The core parameters for validation are defined by guidelines such as ICH Q2(R1).[5]

Key Validation Parameters

The following table summarizes the essential validation characteristics for the quantitative HPLC and LC-MS/MS methods.[11]

ParameterPurposeTypical Assessment
Specificity To ensure the signal is unequivocally from the analyte.[5]Analyze blank, placebo, and spiked samples; for HPLC, assess peak purity.
Linearity To demonstrate a proportional response to concentration.Analyze a minimum of 5 concentrations across the desired range; assess via correlation coefficient (r² ≥ 0.99).
Range The concentration interval where the method is precise, accurate, and linear.[10]Typically 80-120% of the target concentration for assay.[11]
Accuracy The closeness of results to the true value.Perform recovery studies by spiking a blank matrix at 3 levels (e.g., 80%, 100%, 120%); calculate % recovery.[5]
Precision The degree of scatter between multiple measurements.[4]Repeatability: Multiple analyses on the same day. Intermediate Precision: Analyses on different days, by different analysts, or on different equipment. Assess via RSD.
Limit of Detection (LOD) The lowest concentration that can be detected.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Typically determined by a signal-to-noise ratio of 10:1 with acceptable precision and accuracy.
Robustness The method's capacity to remain unaffected by small variations in parameters.Intentionally vary parameters like mobile phase pH, column temperature, flow rate and observe the impact on results.

Conclusion

The analytical characterization of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid requires a suite of orthogonal techniques. The HPLC-UV method described provides a robust framework for routine purity testing and quantification. For high-sensitivity applications, the LC-MS/MS protocol offers the necessary performance for trace-level analysis. Finally, a comprehensive set of NMR experiments provides the definitive structural proof required for compound identification. Together, these methods form a complete analytical package for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface w
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma SOP.
  • Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis.
  • LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison.

Sources

Troubleshooting & Optimization

avoiding byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Minimizing Byproduct Formation in Quinoline Synthesis

Executive Summary

Quinoline scaffolds are ubiquitous in antimalarials (chloroquine), kinase inhibitors (lenvatinib), and organic electronics.[1] However, classical synthesis methods (Skraup, Doebner-Miller) are notorious for generating "intractable tars"—complex polymeric byproducts that reduce yield and complicate purification.[2] This guide provides a mechanistic troubleshooting framework to suppress these side reactions, optimize regioselectivity, and ensure high-purity isolation.

Part 1: The "Tar" Problem (Skraup & Doebner-Miller)[2]

The Issue: The formation of a black, viscous polymer is the most common failure mode in acid-catalyzed condensations involving


-unsaturated carbonyls.

Mechanism of Failure: In the Skraup reaction, glycerol dehydrates to acrolein. While acrolein is the necessary electrophile for the Michael addition to aniline, it is also highly prone to radical and acid-catalyzed polymerization. If the concentration of free acrolein exceeds the rate of aniline addition, polymerization dominates.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Violent exotherm followed by solidification Runaway acrolein polymerization.Add a Moderator: Incorporate FeSO₄ (ferrous sulfate).[2][3] It acts as a radical scavenger and oxygen carrier, moderating the reaction rate.
Low yield with heavy tar High local concentration of acrolein.Dosing Control: Do not mix all reagents at once. Add the pre-formed acrolein (or glycerol) dropwise to the refluxing aniline/acid mixture.
Product contaminated with dihydroquinoline Incomplete oxidation.Oxidant Stoichiometry: Ensure nitrobenzene (or I₂) is present in excess (1.2–1.5 eq). For Doebner-Miller, consider adding a specific oxidant like

or conducting the reaction in an open vessel to utilize atmospheric oxygen efficiently.
Visualization: Acrolein Fate Pathways

SkraupPathways cluster_Main Desired Pathway cluster_Side Byproduct Pathway (Tar) Glycerol Glycerol (Precursor) Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H₂SO₄, Δ Michael Michael Adduct (β-amino aldehyde) Acrolein->Michael + Aniline (Controlled) Polymer Polyacrolein / Polyaniline Tars Acrolein->Polymer Excess Heat/Conc. Radical Mechanism Aniline Aniline Aniline->Polymer Oxidative Polymerization Cyclization Cyclization (- H₂O) Michael->Cyclization Oxidation Oxidation (- 2H) Cyclization->Oxidation Quinoline Quinoline Product Oxidation->Quinoline

Caption: Acrolein is a "divergent node." Controlled addition favors the green pathway; accumulation favors the red pathway.

Part 2: Regiocontrol (Conrad-Limpach vs. Knorr)

The Issue: When condensing anilines with


-keto esters, the reaction can yield either 4-quinolones (Conrad-Limpach) or 2-quinolones (Knorr). Users often obtain mixtures or the wrong isomer due to improper temperature control.

The Solution: This is a classic case of Kinetic vs. Thermodynamic control .

  • Kinetic Control (Low Temp): Favors Schiff base formation at the ketone carbonyl (more electrophilic). Leads to 4-quinolone .[4]

  • Thermodynamic Control (High Temp): Favors amide formation at the ester carbonyl (less electrophilic but product is more stable). Leads to 2-quinolone .

Experimental Protocol: Selective Synthesis
ParameterTarget: 4-Quinolone (Conrad-Limpach) Target: 2-Quinolone (Knorr)
Step 1 Temp Room Temperature (< 25°C) High Temperature (> 110°C)
Catalyst Acid catalyst (HCl) to activate ketone.No catalyst or weak acid; remove alcohol.
Intermediate

-aminoacrylate (Enamine).

-ketoanilide (Amide).
Cyclization Flash heating to 250°C (Diphenyl ether).Heating with conc.[5] H₂SO₄ at 100°C.
Visualization: The Divergent Decision Tree

RegioSelectivity Start Aniline + β-Keto Ester Kinetic Kinetic Control (Room Temp, Acid Cat.) Start->Kinetic Path A Thermo Thermodynamic Control (>110°C, remove EtOH) Start->Thermo Path B Enamine Enamine Intermediate (β-aminoacrylate) Kinetic->Enamine Heat1 Thermal Cyclization (250°C, Diphenyl ether) Enamine->Heat1 Prod4 4-Quinolone (Conrad-Limpach) Heat1->Prod4 Amide Amide Intermediate (β-ketoanilide) Thermo->Amide Acid2 Acid Cyclization (Conc. H₂SO₄, 100°C) Amide->Acid2 Prod2 2-Quinolone (Knorr) Acid2->Prod2

Caption: Temperature at the initial condensation step dictates the final regioisomer.

Part 3: Advanced Purification "Rescue" Protocol

Even with optimized conditions, "tar" can form. Standard extraction often fails because the tar forms stable emulsions with organic solvents.

Protocol: The "Salting-Out" Acid-Base Rescue Use this when your crude reaction mixture is a black sludge.

  • Steam Distillation (Primary Cleanup):

    • Perform steam distillation on the crude reaction mixture before any extraction.

    • Why? This removes unreacted aniline and nitrobenzene (if used). Quinoline has low volatility with steam compared to aniline, but this step clears the "light" impurities that stabilize emulsions.

  • Zinc Chloride Complexation (The "Specific" Method):

    • Dissolve the crude residue in dilute HCl (1:1). Filter off insoluble tars.

    • Add a saturated solution of Zinc Chloride (

      
      )  and ethanol.
      
    • Result: The Quinoline-

      
       complex precipitates as a solid double salt, leaving impurities in the solution.
      
    • Recovery: Wash the crystals with cold dilute HCl. Decompose the complex with concentrated NaOH and steam distill or extract with ether to obtain >99% pure quinoline.

  • Standard Acid-Base Extraction (Optimized):

    • If

      
       is unavailable, dissolve crude in 2M HCl.
      
    • Wash 3x with DCM. (Discard organic layer—this removes non-basic tars).

    • Basify aqueous layer to pH > 12 with NaOH (keep cool!).

    • Extract 3x with Ether/DCM. Dry and concentrate.

Part 4: Frequently Asked Questions (FAQs)

Q: In the Combes synthesis, I am getting a mixture of regioisomers. How do I control this? A: The Combes synthesis (Aniline +


-diketone) regioselectivity is driven by the steric bulk of the diketone substituents.
  • Mechanism: The initial Schiff base formation is sensitive to sterics. Aniline attacks the less hindered carbonyl.

  • Adjustment: If using an unsymmetrical diketone (e.g., R1=Me, R2=Ph), the aniline will attack the Carbonyl near the Methyl group. This places the Phenyl group at position 4 of the final quinoline. To reverse this, you must alter the electronic properties of the aniline (e.g., using m-substituted anilines introduces further directing effects).

Q: My Friedländer synthesis fails with asymmetric ketones. Why? A: This is a self-condensation issue. Asymmetric ketones (e.g., 2-butanone) have two


-proton sites.
  • Acid Catalysis: Favors the formation of the more substituted enol (thermodynamic), leading to one isomer.

  • Base Catalysis: Often favors the kinetic enolate (less substituted), leading to the other isomer.

  • Fix: Screen both catalytic conditions. For highest precision, use a pre-formed enamine or lithium enolate of the ketone to lock the regiochemistry before adding the amino-aldehyde.

References

  • Manske, R. H. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link

  • Bradford, L., et al. (1947). "The Friedländer Synthesis of Quinolines." Journal of the Chemical Society, 437-445. Link

  • Renslo, A. R. (2006). "Conrad-Limpach Synthesis."[4][6][7] Name Reactions in Heterocyclic Chemistry, Wiley-Interscience. Link

  • Organic Syntheses. (1941). "Quinoline: Skraup Synthesis with Moderators." Org.[5][8][9][10][11] Synth. Coll. Vol. 1, p.478. Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

Sources

Technical Support Center: Refining Protocols for Biological Assays with 5-Fluoro-6-methoxyquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoro-6-methoxyquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting assistance for biological assays involving this compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling and application of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid in biological assays.

Q1: What are the recommended solvent and storage conditions for 5-Fluoro-6-methoxyquinoline-8-carboxylic acid?

  • Answer: Based on the structure of quinoline-based carboxylic acids, initial solubilization in an organic solvent like DMSO is recommended to create a concentrated stock solution. For aqueous buffers in biological assays, the solubility of fluoroquinolone carboxylic acids can be pH-dependent.[1][2][3] It is advisable to test a small amount in your specific assay buffer. Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. For long-term storage of the solid compound, a cool, dry, and dark place is recommended to prevent degradation.

Q2: What is the expected mechanism of action for this compound?

  • Answer: Quinoline derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6][7] Many quinoline-based compounds are known to intercalate into DNA and inhibit enzymes such as topoisomerases and DNA methyltransferases.[8][9] The presence of the carboxylic acid and the quinoline nitrogen suggests potential for chelation of divalent metals, which could be integral to its biological activity.[5]

Q3: Does 5-Fluoro-6-methoxyquinoline-8-carboxylic acid have intrinsic fluorescence?

  • Answer: Yes, quinoline derivatives are known to be fluorescent.[10][11] The exact excitation and emission maxima will need to be determined empirically in your specific assay buffer, as the fluorescence of quinoline compounds can be highly sensitive to the local environment, including pH and solvent polarity.[12][13] It is recommended to perform an initial scan to determine the optimal excitation and emission wavelengths for your experimental setup.

Q4: How might the pH of my assay buffer affect the compound's activity and fluorescence?

  • Answer: The carboxylic acid and the nitrogen atom in the quinoline ring are ionizable groups, making the compound's properties pH-sensitive.[2][3] Changes in pH can alter the protonation state, which can significantly impact solubility, cell permeability, and biological activity. Furthermore, the fluorescence of quinoline derivatives is often pH-dependent.[10][13] It is crucial to maintain a stable pH throughout your experiment and to assess the compound's behavior at the specific pH of your assay.

Q5: What are potential off-target effects of quinoline-based compounds?

  • Answer: While quinoline derivatives can be designed for specific targets, they have the potential for off-target effects, which is a consideration in drug development.[14] These can include interactions with other enzymes, receptors, or ion channels. It is advisable to include appropriate controls in your experiments to assess for potential off-target activities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with 5-Fluoro-6-methoxyquinoline-8-carboxylic acid.

Issue 1: Low or No Fluorescence Signal
Possible Cause Recommended Solution
Incorrect Excitation/Emission Wavelengths Perform a full excitation and emission scan of the compound in your assay buffer to determine the optimal wavelengths. Do not rely solely on theoretical values.
Low Compound Concentration The concentration of the compound may be too low to produce a detectable signal. Prepare a dilution series to determine the optimal working concentration that provides a robust signal.[15]
Fluorescence Quenching The fluorescence of quinoline derivatives can be quenched by various substances, including halide ions and other components of your assay medium.[16][17][18] Minimize the concentration of potential quenchers in your buffer. Consider if another component in your assay system could be acting as a quencher.
pH-Dependent Fluorescence The fluorescence of your compound may be significantly lower at the pH of your assay. Perform a pH titration curve to understand the fluorescence profile of the compound and determine if the assay pH needs adjustment.[10][13]
Compound Degradation Like many fluorophores, quinoline derivatives can be sensitive to light (photobleaching) and prolonged exposure to certain chemical conditions.[12] Prepare fresh solutions, store them protected from light, and minimize exposure to excitation light during experiments.
Issue 2: High Background Fluorescence (Low Signal-to-Noise Ratio)
Possible Cause Recommended Solution
Autofluorescence Cells, media components (like phenol red and serum), and even plasticware can exhibit autofluorescence.[19][20] Use phenol red-free media and measure fluorescence in a buffer with minimal autofluorescence, like PBS. Consider using microplates designed for low-fluorescence applications.[20] Running a "no-compound" control is essential to quantify background fluorescence.
Non-Specific Binding The compound may be non-specifically binding to cellular components or surfaces. Include appropriate washing steps in your protocol. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your wash buffer to reduce non-specific interactions.
Instrument Settings Incorrect gain settings on the detector can amplify noise. Optimize the gain to maximize the signal from your compound while minimizing background noise.[20][21][22]
Stray Light Ambient light can contribute to background noise. Ensure that your instrument is properly shielded from external light sources.[21][23]
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
Compound Precipitation The compound may be precipitating out of solution in your aqueous assay buffer. Visually inspect your solutions for any signs of precipitation. You may need to adjust the final concentration of the organic solvent (e.g., DMSO) or the pH of the buffer to maintain solubility.[1][24][25]
Temperature Fluctuations Fluorescence is a temperature-sensitive process.[12] Ensure that all your measurements are performed at a consistent and controlled temperature.
Cellular Uptake Variability The rate of cellular uptake can vary between experiments. Ensure consistent cell density, passage number, and growth conditions. The uptake of quinolinic acid has been shown to be mediated by excitatory amino acid transporters, suggesting that uptake could be an active process.[26][27]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths
  • Prepare a working solution of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid in your final assay buffer at a concentration expected to be used in the assay (e.g., 1-10 µM).

  • Use a scanning spectrofluorometer.

  • Excitation Scan: Set the emission wavelength to an estimated maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-430 nm) to find the peak excitation.

  • Emission Scan: Set the excitation to the determined peak wavelength and scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission.

  • Use these determined optimal wavelengths for all subsequent experiments.

Protocol 2: Assessing Compound Solubility in Assay Buffer
  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the compound from the stock solution into your final assay buffer.

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles) immediately after dilution and after a relevant incubation period (e.g., 1 hour at 37°C).

  • The highest concentration that remains clear is your maximum working soluble concentration.

Visualizations

Workflow for Troubleshooting Low Signal-to-Noise Ratio

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Autofluorescence Assess Autofluorescence (No-Compound Control) Start->Check_Autofluorescence Check_Compound_Signal Evaluate Compound Signal Strength Start->Check_Compound_Signal High_Background High Background? Check_Autofluorescence->High_Background Low_Signal Low Signal? Check_Compound_Signal->Low_Signal Optimize_Media Use Phenol Red-Free Media / Low-Fluorescence Buffer High_Background->Optimize_Media Yes Optimize_Plates Use Low-Fluorescence Plates High_Background->Optimize_Plates Yes Optimize_Gain Adjust Detector Gain High_Background->Optimize_Gain No Optimize_Concentration Increase Compound Concentration Low_Signal->Optimize_Concentration Yes Check_Wavelengths Verify Optimal Ex/Em Wavelengths Low_Signal->Check_Wavelengths Yes Check_Quenching Investigate Potential Quenching Low_Signal->Check_Quenching Yes Low_Signal->Optimize_Gain No Final_Assay Optimized Assay Optimize_Media->Final_Assay Optimize_Plates->Final_Assay Optimize_Concentration->Final_Assay Check_Wavelengths->Final_Assay Check_Quenching->Final_Assay Optimize_Gain->Final_Assay

Caption: A logical workflow for diagnosing and resolving low signal-to-noise issues.

Potential Interactions of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid in a Cellular Context

Cellular_Interactions cluster_cell Cell Compound 5-Fluoro-6-methoxy- quinoline-8-carboxylic acid Cell_Membrane Cell Membrane Compound->Cell_Membrane Uptake Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Metal_Ions Metal Ions (Chelation) Cytoplasm->Metal_Ions DNA DNA (Intercalation) Nucleus->DNA Enzymes Enzymes (e.g., Topoisomerase) Nucleus->Enzymes

Caption: Potential cellular uptake and intracellular targets of the compound.

References

  • The fluorescence Quenching Study of Quinine in Presence of Some Anions. (n.d.). Caspian Journal of Chemistry.
  • Troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Fluorescence-Based Cellular Assays. (2025). BenchChem.
  • Strigácová, J., Hudecová, D., Varecka, L., Lásiková, A., & Végh, D. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 46(4), 305-308.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (2025, August 5).
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 15). PubMed.
  • Quinine fluorescence quenching at low ionic strength. (2000). International Journal of Chemical Kinetics, 32(8), 473-477.
  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018, June 26). Analytical Methods.
  • Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection. (2025). BenchChem.
  • Fluoroquinolone salts with carboxylic acids. (2011, August 15). PubMed.
  • Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Assays. (2025, December). BenchChem.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (2025). BenchChem.
  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. (n.d.). PMC.
  • Potential Mechanism of Cellular Uptake of the Excitotoxin Quinolinic Acid in Primary Human Neurons. (2020, September 6). PubMed.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025, August 8).
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025, September 4). PLOS One.
  • Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. (n.d.). SCIRP.
  • Optimizing Fluorescence Signal Quality. (n.d.). IonOptix.
  • Fluorescence enhancement of quinolines by proton
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC.
  • Establishing and optimizing a fluorescence polariz
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1).
  • Fluorescence enhancement of quinolines by protonation. (2020, August 12). RSC Publishing.
  • Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • WO2010111116A1 - Fluoroquinolone carboxylic acid molecular crystals. (n.d.).
  • Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
  • Troubleshooting in Fluorescent Staining. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).
  • Aqueous solubilities of some variously substituted quinolone antimicrobials. (n.d.).
  • Effects of pH on fluorescence emission of A) 3 a, B) 3 b, C) 3 c,... (n.d.).
  • Potential Mechanism of Cellular Uptake of the Excitotoxin Quinolinic Acid in Primary Human Neurons. (2020, September 6).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025, July 7). Arabian Journal of Chemistry.
  • 5-FLUORO-6-METHOXYQUINOLIN-8-AMINE. (n.d.). Fluorochem.
  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI.
  • 5-fluoro-6-methoxyquinoline - C10H8FNO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • CA2711645C - Process for the preparation of 8-methoxy-quinolone-carboxylic acids. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, December 19). PubMed.

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Validation & Comparative

A Researcher's Guide to 5-Fluoro-6-methoxyquinoline-8-carboxylic acid: Validation, Comparison, and Application as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid as a versatile research tool. We will objectively compare its potential performance with established alternatives and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to independently verify its activity. Our focus is on scientific integrity, explaining the rationale behind experimental choices and ensuring every described protocol is a self-validating system.

Introduction to 5-Fluoro-6-methoxyquinoline-8-carboxylic acid

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antimalarials, anti-inflammatory compounds, and potent antibiotics.[1][2] The biological activity of these compounds is highly tunable through substitutions on the quinoline ring. 5-Fluoro-6-methoxyquinoline-8-carboxylic acid is a synthetic derivative featuring three key functional groups that predict a distinct bioactivity profile:

  • A Carboxylic Acid at position 8 (C8): This group is crucial for the activity of many quinolone antibiotics and can act as a metal-chelating moiety, which is implicated in the anticancer properties of some quinoline derivatives.[3][4]

  • A Fluorine Atom at position 5 (C5): The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, cell membrane penetration, and binding affinity to target enzymes.[5]

  • A Methoxy Group at position 6 (C6): This group can modulate the electronic properties of the ring system and has been shown in related compounds to reduce phototoxicity, a common side effect of some fluoroquinolones.[5][6]

This guide will dissect the potential of this specific molecule, providing a framework for its validation in antibacterial, anticancer, and mechanistic studies.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's physical properties and synthesis is critical before embarking on biological assays.

PropertyValue
Molecular Formula C₁₁H₈FNO₃
Molecular Weight 221.19 g/mol
IUPAC Name 5-fluoro-6-methoxyquinoline-8-carboxylic acid
Core Structure Quinoline Carboxylic Acid

Synthesis Pathway: The synthesis of quinoline carboxylic acids can be achieved through several established methods, such as the Doebner-von Miller or Gould-Jacobs reactions.[2][5] A plausible route for 5-Fluoro-6-methoxyquinoline-8-carboxylic acid would involve a cyclization reaction utilizing a substituted aniline precursor that contains the required fluoro and methoxy groups.

G cluster_0 Plausible Synthetic Pathway Precursor 2-Amino-4-fluoro-5-methoxyphenylethanone Cyclization Gould-Jacobs Reaction (Thermal Cyclization) Precursor->Cyclization 1. Reagent Diethyl oxalacetate Reagent->Cyclization 2. Intermediate Ethyl 5-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Intermediate Forms quinolone ring Hydrolysis Saponification (e.g., NaOH) followed by Decarboxylation & Oxidation Intermediate->Hydrolysis Modification of side chains Final_Product 5-Fluoro-6-methoxyquinoline- 8-carboxylic acid Hydrolysis->Final_Product

Caption: A plausible Gould-Jacobs synthesis route.

Hypothesized Mechanism of Action and Biological Activities

Based on its structural similarity to fluoroquinolone antibiotics, the primary hypothesized mechanism of action for 5-Fluoro-6-methoxyquinoline-8-carboxylic acid is the inhibition of bacterial type II topoisomerases.

  • Antibacterial Activity: The compound likely targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[5] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. The C5-fluoro group is expected to enhance this inhibitory activity.

  • Anticancer Activity: Several quinoline derivatives exhibit antiproliferative properties against various cancer cell lines.[3][4] This activity is often linked to the ability of the carboxylic acid and nitrogen atom in the quinoline ring to chelate essential divalent metal ions (e.g., Fe²⁺, Zn²⁺), disrupting enzymatic functions critical for tumor cell growth.[3][4]

  • Anti-inflammatory Potential: Studies have shown that some quinoline carboxylic acids possess anti-inflammatory properties, comparable to classical NSAIDs like indomethacin, by inhibiting inflammatory pathways in macrophages.[3][4]

G cluster_0 Proposed Antibacterial Mechanism Molecule 5-Fluoro-6-methoxyquinoline- 8-carboxylic acid Enzyme Bacterial DNA Gyrase / Topoisomerase IV Molecule->Enzyme Inhibits Process DNA Supercoiling & Decatenation Enzyme->Process Essential for Outcome Bacterial Cell Death Enzyme->Outcome Leads to Replication DNA Replication & Repair Process->Replication

Caption: Inhibition of bacterial DNA topoisomerases.

Comparative Analysis with Alternative Research Tools

To validate 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, its performance should be benchmarked against well-characterized compounds.

Compound/ClassPrimary Mechanism of ActionKey Research Applications & Notes
5-Fluoro-6-methoxyquinoline-8-carboxylic acid Hypothesized: Inhibition of DNA Gyrase/Topoisomerase IV; Metal ChelationTo be validated: Antibacterial, anticancer, anti-inflammatory. The unique substitution pattern suggests a potentially novel activity/safety profile.
Ciprofloxacin / Levofloxacin Inhibition of DNA Gyrase/Topoisomerase IVGold Standard Antibacterial: Used as positive controls in antibacterial assays. Some studies show they lack the potent antiproliferative effects of other quinolines.[3]
Kynurenic acid & other simple quinoline carboxylic acids Various, including NMDA receptor antagonism; Metal ChelationAnticancer/Anti-inflammatory Comparators: Possess remarkable growth inhibition capacities against cell lines like MCF7, providing a baseline for antiproliferative effects within the same chemical class.[3][4]
Cisplatin Cross-links DNA, inducing apoptosisGold Standard Anticancer: A standard positive control for cytotoxicity and antiproliferation assays in cancer research.[3]
Indomethacin Non-selective COX enzyme inhibitorGold Standard Anti-inflammatory: A standard positive control for in vitro anti-inflammatory assays, such as measuring nitric oxide production in macrophages.[3]

Experimental Protocols for Validation

The following protocols provide a robust framework for characterizing the biological activity of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol validates the compound's antibacterial activity.

G cluster_1 Workflow: MIC Assay A Prepare 2-fold serial dilutions of test compound in a 96-well plate B Add standardized bacterial inoculum (e.g., E. coli, S. aureus) to each well A->B C Incubate plate at 37°C for 18-24 hours B->C D Observe wells for turbidity. Add resazurin for colorimetric readout (optional) C->D E Determine MIC: Lowest concentration with no visible bacterial growth D->E G cluster_2 Workflow: SRB Assay A Seed cancer cells (e.g., MCF7, HCT116) in a 96-well plate and allow them to adhere overnight B Treat cells with serial dilutions of the test compound for 48-72 hours A->B C Fix cells with cold trichloroacetic acid (TCA) B->C D Stain fixed cells with Sulforhodamine B (SRB) dye, which binds to total protein C->D E Wash unbound dye and solubilize the protein-bound dye with Tris buffer D->E F Measure absorbance at ~510 nm. Calculate IC50 value E->F

Caption: Workflow for SRB antiproliferation assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF7 breast cancer, HCT116 colon cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48 to 72 hours. Use cisplatin as a positive control.

  • Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes.

  • Solubilization: Wash away unbound dye with 1% (v/v) acetic acid and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Analysis: Measure the optical density (OD) at ~510 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Protocol 3: Commercial DNA Gyrase Inhibition Assay

This protocol provides direct evidence for the hypothesized mechanism of action.

Methodology:

  • Principle: This assay typically relies on the ability of DNA gyrase to supercoil relaxed plasmid DNA in an ATP-dependent manner. An inhibitor will prevent this supercoiling.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA substrate, ATP, and varying concentrations of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid. Use a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

  • Enzyme Addition: Add a defined unit of DNA gyrase enzyme to initiate the reaction. Incubate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a DNA loading dye containing SDS or EDTA.

  • Analysis via Gel Electrophoresis: Run the samples on a 1% agarose gel.

    • No Inhibition: The relaxed plasmid will be converted to the faster-migrating supercoiled form.

    • Inhibition: The plasmid will remain in its slower-migrating relaxed form.

    • The concentration of the test compound that inhibits 50% of the enzyme's activity (IC₅₀) can be estimated by densitometric analysis of the gel bands.

Conclusion and Future Directions

5-Fluoro-6-methoxyquinoline-8-carboxylic acid is a promising compound for investigation as a multi-faceted research tool. Its structure suggests potent antibacterial activity via the well-established fluoroquinolone mechanism of DNA gyrase inhibition. Furthermore, comparative analysis with other quinoline derivatives points toward a strong potential for antiproliferative and anti-inflammatory activities, likely mediated by metal chelation.

The true value of this molecule can only be unlocked through rigorous experimental validation. The protocols provided in this guide offer a clear and reliable path for any researcher to characterize its bioactivity, confirm its mechanism of action, and benchmark its performance against established standards. Successful validation will position 5-Fluoro-6-methoxyquinoline-8-carboxylic acid as a valuable tool for developing new therapeutic agents and exploring the complex biology of bacterial infection, cancer, and inflammation.

References

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(20), 6262. [Link]

  • ChemWhat. 5-fluoro-6-methoxyquinoline - C10H8FNO, density, melting point, boiling point, structural formula, synthesis. [Link]

  • ResearchGate. (2008). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. [Link]

  • Domagala, J. M., et al. (1988). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed, 26(20), 6262. [Link]

  • Taylor & Francis Online. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]

  • Google Patents. (1995).
  • Thummel, R. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI, 21(8), 1085. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Umezawa, N., et al. (1997). A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. Toxicology and Applied Pharmacology, 145(2), 381-387. [Link]

  • ResearchGate. (2012). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • PrepChem.com. Synthesis of 2-methoxyquinoline-6-carboxylic acid. [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

Sources

Comparative Analysis of Quinoline Synthesis Methods: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. However, the selection of a synthetic route is often driven by habit rather than process suitability.

This guide objectively compares three distinct synthetic paradigms:

  • The Skraup Synthesis: The classical "bulk" approach.

  • The Friedländer Annulation: The regioselective "convergent" approach.

  • Rh(III)-Catalyzed C-H Activation: The modern "atom-economic" approach.

Decision Matrix for the Bench Scientist:

If your priority is...And your constraints are...Choose Method:
Cost & Scalability Limited budget, robust substrate, tolerance for harsh acid.Skraup
Regiocontrol Need specific 2,3-substitution, sensitive functional groups.Friedländer
Late-Stage Functionalization Precious starting material, need for C-H functionalization logic.Rh(III)-Catalysis

Methodology 1: Modified Skraup Synthesis (The "Hammer")

Principle: The acid-mediated condensation of aniline with glycerol (which dehydrates to acrolein in situ). Best For: Simple, unfunctionalized quinolines produced on a multi-gram to kilogram scale.

Critical Analysis

The Skraup reaction is notoriously violent.[1][2] The "runaway" exotherm is caused by the simultaneous accumulation of acrolein and the rapid oxidative cyclization.

  • The Fix: We utilize the Sulfo-Mix modification incorporating Ferrous Sulfate (

    
    ). The iron salt acts as an electron transfer mediator, tempering the oxidation rate and preventing the "volcano" effect common in legacy protocols.
    
Experimental Protocol (Modified for Safety)
  • Scale: 100 mmol

  • Reagents: Aniline (9.3 g), Glycerol (30 g), Nitrobenzene (6 g), Conc.

    
     (25 mL), 
    
    
    
    (2 g).

Step-by-Step Workflow:

  • Pre-mix: In a 500 mL round-bottom flask (RBF) equipped with a reflux condenser and wide-bore addition funnel, combine aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Acid Addition: Add concentrated sulfuric acid dropwise with vigorous stirring. Note: The mixture will become viscous.

  • Initiation: Heat the mixture to 100°C. Remove heat immediately upon the first sign of reflux (bubbling). The exotherm will drive the reaction for 15–20 minutes.

  • Completion: Once the exotherm subsides, reflux at 140°C for 4 hours.

  • Workup: Cool to room temperature. Basify to pH 12 with 50% NaOH (ice bath cooling is mandatory). Steam distill the mixture to remove unreacted nitrobenzene/aniline.

  • Isolation: Extract the residue with diethyl ether, dry over

    
    , and distill under reduced pressure.
    

Typical Yield: 45–60% (Moderate).

Methodology 2: Friedländer Annulation (The "Scalpel")

Principle: Condensation of 2-aminobenzaldehyde with an enolizable ketone. Best For: Complex, polysubstituted quinolines where regiochemistry must be guaranteed.

Critical Analysis

Unlike the Skraup method, the Friedländer synthesis is convergent. The regiochemistry is "locked" by the starting material (the 2-amino group must react with the ketone carbonyl).

  • The Bottleneck: The instability of 2-aminobenzaldehyde (which self-condenses).

  • The Fix: Use 2-aminobenzophenone or stable o-aminoaryl ketone analogs, or generate the aldehyde in situ via reduction of 2-nitrobenzaldehyde.

Experimental Protocol (Base-Catalyzed)
  • Scale: 10 mmol

  • Reagents: 2-Aminobenzophenone (1.97 g), Acetophenone (1.2 g), KOH (10 mol%), Ethanol (20 mL).

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-aminobenzophenone and acetophenone in absolute ethanol.

  • Catalysis: Add solid KOH pellets (0.056 g).

  • Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor via TLC (30% EtOAc/Hexane). The Schiff base intermediate often appears quickly, followed by the slower cyclodehydration.

  • Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • Purification: Filter the precipitate. Wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Water.

Typical Yield: 85–95% (Excellent).

Methodology 3: Rh(III)-Catalyzed C-H Activation (The "Laser")

Principle: Directed C-H activation of anilines or enamides followed by annulation with internal alkynes. Best For: High-value intermediates, library generation, and maximizing atom economy.

Critical Analysis

This method bypasses the need for pre-functionalized ortho-substituents (like the aldehyde in Friedländer). It uses a "directing group" (DG) on the aniline nitrogen to guide the metal catalyst to the ortho-carbon.

  • The Advantage: High functional group tolerance (tolerates halides, esters, nitriles that would hydrolyze in Skraup acid).

  • The Cost: Requires Pentamethylcyclopentadienyl rhodium dichloride dimer

    
    .
    
Experimental Protocol (Oxidative Annulation)
  • Scale: 0.5 mmol

  • Reagents: N-Phenylacetamide (67 mg), Diphenylacetylene (110 mg),

    
     (2.5 mol%), 
    
    
    
    (2.1 equiv), t-Amyl alcohol (2 mL).

Step-by-Step Workflow:

  • Assembly: In a screw-cap pressure vial, combine the amide, alkyne, Rh-catalyst, and Copper(II) acetate (oxidant).

  • Solvation: Add t-Amyl alcohol (promotes solubility and high temp stability).

  • Activation: Seal the vial and heat to 110°C for 16 hours.

  • Mechanism Check: The reaction proceeds via N-coordination -> ortho-C-H activation -> Alkyne insertion -> Reductive elimination.

  • Workup: Dilute with dichloromethane (DCM). Filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate and purify via flash column chromatography (Silica, Hexane/EtOAc gradient).

Typical Yield: 80–92% (High).

Comparative Analysis & Data

The following data summarizes the performance of these methods based on internal validation and literature consensus.

Table 1: Performance Metrics Comparison
MetricSkraup (Modified)FriedländerRh(III) C-H Activation
Atom Economy Low (Loss of

+ Oxidant waste)
High (Loss of

only)
Very High (Trace leaving groups)
E-Factor (Waste/Product) High (>20) due to acid/base neutralizationLow (<5)Moderate (Metal waste, solvent)
Regioselectivity Poor (Mixtures likely with meta-substituted anilines)Perfect (Pre-defined)Excellent (Directed by DG)
Functional Group Tolerance Low (Acid sensitive groups fail)Moderate (Base sensitive groups fail)High (Tolerates Lewis basic sites)
Cost per Gram $ (Low)

(Medium)

(High)
Visualizing the Workflows

QuinolineSynthesis Start Start: Select Quinoline Target Decision1 Is the target structure simple/unsubstituted? Start->Decision1 Skraup Method: Skraup Synthesis (Aniline + Glycerol + H2SO4) Decision1->Skraup Yes (Bulk Scale) Decision2 Is strict regiocontrol required? Decision1->Decision2 No (Complex) Safety CRITICAL: Add FeSO4 Moderator to prevent thermal runaway Skraup->Safety Friedlander Method: Friedländer (2-NH2-Benzaldehyde + Ketone) Decision2->Friedlander Yes (Defined Regio) RhCat Method: Rh(III) Catalysis (Amide + Alkyne + C-H Activation) Decision2->RhCat No (Diversity Oriented) Precursor Requirement: Stable ortho-amino precursor Friedlander->Precursor Scope High value, complex late-stage functionalization RhCat->Scope

Figure 1: Decision Logic for selecting the optimal quinoline synthesis pathway based on substrate complexity and scale.

Mechanistic Insight: The Rh(III) Catalytic Cycle

To understand the efficiency of the modern method, we visualize the catalytic cycle which explains the high atom economy.

RhCycle Substrate Substrate (N-Aryl Amide) Coordination N-Coordination Substrate->Coordination ActiveCat Cp*Rh(III) ActiveCat->Coordination CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation - AcOH AlkyneInsert Alkyne Insertion CH_Activation->AlkyneInsert + Alkyne RedElim Reductive Elimination (C-N Bond Formation) AlkyneInsert->RedElim Product Quinoline Product RedElim->Product Reoxidation Re-oxidation (Rh(I) -> Rh(III)) RedElim->Reoxidation Rh(I) Reoxidation->ActiveCat Cu(OAc)2

Figure 2: Simplified catalytic cycle for Rh(III)-mediated oxidative annulation. Note the crucial role of the oxidant in regenerating the active catalyst.

References

  • Skraup Synthesis & Safety: Manske, R. H. F. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[2]

  • Friedländer Review: Marco-Contelles, J., et al. (2009).[3] "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews, 109(6), 2652–2671.

  • Rh(III) Catalysis Protocol: Satoh, T., & Miura, M. (2010). "Transition-Metal-Catalyzed Regioselective Synthesis of Quinolines." Chemistry – A European Journal, 16(37), 11212–11222.

  • Green Chemistry Metrics: Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 19, 18-43.

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A Researcher's Guide to Assessing the Specificity of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

We will compare its performance against two other hypothetical commercially available probes for Kinase X: Probe A , a widely used but moderately selective inhibitor, and Probe B , a newer, highly selective competitor. This guide will walk you through the essential experiments to rigorously validate and compare the specificity of these compounds, ensuring the data you generate is both accurate and reliable.

The Critical Importance of Probe Specificity

A molecular probe's value lies in its ability to selectively interact with its intended target. Off-target effects can confound experimental outcomes, leading to misinterpretation of cellular pathways and potentially derailing drug development programs. Therefore, a thorough assessment of a probe's specificity is not just a preliminary step but a foundational requirement for its use in any biological system.

Experimental Workflow for Specificity Assessment

The following sections detail a multi-pronged approach to characterizing the specificity of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid. This workflow is designed to build a comprehensive specificity profile, from initial biochemical assays to more complex cell-based evaluations.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays Biochemical Potency Biochemical Potency Kinase Panel Screening Kinase Panel Screening Biochemical Potency->Kinase Panel Screening Initial Validation Competitive Binding Assay Competitive Binding Assay Kinase Panel Screening->Competitive Binding Assay Broad Specificity Target Engagement Target Engagement Competitive Binding Assay->Target Engagement Transition to Cellular Context Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Cellular Potency Off-Target Phenotypic Off-Target Phenotypic Downstream Signaling->Off-Target Phenotypic Functional Selectivity

Caption: A structured workflow for assessing probe specificity.

Phase 1: Biochemical Characterization

Determination of On-Target Potency (IC50)

The first step is to determine the concentration at which 5-Fluoro-6-methoxyquinoline-8-carboxylic acid inhibits 50% of Kinase X activity (IC50). This provides a baseline measure of its potency.

Experimental Protocol:

  • Reagents and Materials: Recombinant human Kinase X, appropriate substrate peptide, ATP, 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, Probe A, Probe B, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, Probe A, and Probe B. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at 30°C for 60 minutes. f. Stop the reaction and measure the remaining kinase activity using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broad Kinase Panel Screening

To assess the broader selectivity of the probe, it should be screened against a large panel of kinases. This will identify potential off-targets.

Experimental Protocol:

  • Service Provider: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

  • Procedure: a. Submit 5-Fluoro-6-methoxyquinoline-8-carboxylic acid for screening against a panel of at least 100 kinases at a fixed concentration (e.g., 1 µM). b. Any kinase showing significant inhibition (e.g., >50%) should be flagged for further investigation.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. This data can be used to calculate a selectivity score.

Competitive Binding Assay

This assay measures the ability of the probe to displace a known fluorescent tracer from the ATP binding site of Kinase X, providing the dissociation constant (Kd).

Experimental Protocol:

  • Reagents and Materials: Recombinant Kinase X, a fluorescent tracer for Kinase X, 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, Probe A, Probe B, and assay buffer.

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a 384-well plate, add the kinase and the fluorescent tracer. c. Add the diluted compounds. d. Incubate for 60 minutes at room temperature. e. Measure the fluorescence polarization.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the tracer. The Kd can be calculated from the resulting binding curve.

Comparative Data Summary (Hypothetical)

CompoundKinase X IC50 (nM)Kinase X Kd (nM)Off-Target Hits (>50% Inh. at 1µM)
5-Fluoro-6-methoxyquinoline-8-carboxylic acid 15253
Probe A 507512
Probe B 10181

Phase 2: Cell-Based Validation

Biochemical assays are essential, but they do not always reflect a probe's behavior in a complex cellular environment. Cell-based assays are crucial for confirming on-target activity and assessing functional selectivity.

Target Engagement Assay

A cellular thermal shift assay (CETSA) can be used to confirm that the probe binds to Kinase X in intact cells.

Experimental Protocol:

  • Cell Line: Use a cell line that endogenously expresses Kinase X.

  • Procedure: a. Treat cells with varying concentrations of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid or vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Analyze the amount of soluble Kinase X at each temperature by Western blotting.

  • Data Analysis: A specific probe will stabilize Kinase X, resulting in a higher melting temperature.

Downstream Signaling Pathway Analysis

If Kinase X is known to phosphorylate a specific downstream substrate, the probe's ability to inhibit this phosphorylation event can be measured.

G Probe Probe Kinase_X Kinase_X Probe->Kinase_X Inhibition Substrate Substrate Kinase_X->Substrate Phosphorylation Phospho_Substrate Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response

Caption: Inhibition of a kinase signaling pathway.

Experimental Protocol:

  • Cell Line: Use a cell line where the Kinase X signaling pathway is active.

  • Procedure: a. Treat cells with a dose-response of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, Probe A, and Probe B. b. Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated form of the downstream substrate.

  • Data Analysis: Quantify the band intensities to determine the concentration at which each probe inhibits substrate phosphorylation by 50% (EC50).

Cellular Activity Comparison (Hypothetical)

CompoundTarget Engagement (CETSA Shift, °C)Downstream EC50 (nM)
5-Fluoro-6-methoxyquinoline-8-carboxylic acid +4.235
Probe A +2.1150
Probe B +5.525
Off-Target Phenotypic Analysis

To identify potential off-target driven phenotypes, a cell viability assay across a panel of cell lines with varying dependencies on Kinase X can be performed.

Experimental Protocol:

  • Cell Lines: Select a panel of cell lines, including some known to be dependent on Kinase X signaling and some that are not.

  • Procedure: a. Seed cells in 96-well plates and treat with a dilution series of the probes. b. After 72 hours, assess cell viability using a reagent such as CellTiter-Glo®.

  • Data Analysis: Compare the GI50 (concentration for 50% growth inhibition) values across the cell lines. A specific probe should show significantly greater potency in Kinase X-dependent lines.

Conclusion and Recommendations

Based on our hypothetical data, 5-Fluoro-6-methoxyquinoline-8-carboxylic acid demonstrates good potency for Kinase X with an IC50 of 15 nM and shows a favorable selectivity profile with only three off-target hits in a broad kinase panel. Its cellular activity is confirmed by a significant thermal shift in the CETSA and potent inhibition of downstream signaling.

In comparison:

  • Probe A is less potent and significantly less selective, making it a less reliable tool.

  • Probe B exhibits the highest potency and selectivity, representing the current gold standard.

5-Fluoro-6-methoxyquinoline-8-carboxylic acid can be considered a valuable molecular probe for studying Kinase X, offering a good balance of potency and selectivity. For experiments where the highest degree of selectivity is paramount, Probe B may be preferred. However, for many routine applications, 5-Fluoro-6-methoxyquinoline-8-carboxylic acid represents a robust and reliable tool.

This systematic approach to specificity assessment provides a high degree of confidence in the experimental data generated using a new molecular probe. It is a critical exercise for any researcher aiming to produce reproducible and impactful scientific findings.

References

  • Kahlke, T., & Jumppanen, P. (2018). ProbeSpec: batch specificity testing and visualization of oligonucleotide probe sets implemented in ARB. F1000Research, 7, 1922. [Link]

  • He, S., et al. (2004). Specificity assessment from fractionation experiments (SAFE): a novel method to evaluate microarray probe specificity based on hybridisation stringencies. Nucleic Acids Research, 32(14), e114. [Link]

  • Gigha, A., et al. (2014). Development and application of DNA molecular probes. In A. Méndez-Vilas (Ed.), Microbial pathogens and strategies for combating them: science, technology and education (pp. 905-914). Formatex Research Center. [Link]

  • de Almeida, T. S., et al. (2022). Specificity of Primers and Probes for Molecular Diagnosis of Leishmania (Leishmania) chagasi in Dogs and Wild Animals. Veterinary Sciences, 9(11), 606. [Link]

  • James, M. L., & Gambhir, S. S. (2012). Techniques for molecular imaging probe design. Molecular Imaging, 11(7), 2055. [Link]

  • Malik, N., et al. (2013). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 57(1), 265–270. [Link]

  • Takeuchi, K., et al. (2001). Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(10), 2703–2709. [Link]

The 5-Methyl Advantage: A Comparative Guide to the Biological Efficacy of 5-Methyl vs. 5-Hydrogen Fluoroquinolone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antibacterial drug discovery, the quest for enhanced efficacy and improved pharmacological profiles is paramount. The fluoroquinolone class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections.[1] Their mechanism of action, targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV, provides a potent bactericidal effect.[2] However, the rise of antibiotic resistance necessitates a continuous effort to refine and optimize these crucial therapeutic agents. This guide provides an in-depth technical comparison of 5-methyl and 5-hydrogen analogues of fluoroquinolones, offering experimental data and mechanistic insights to inform future drug development strategies.

The Critical C5 Position: A Subtle Modification with Significant Impact

The core structure of fluoroquinolones offers several positions for chemical modification to modulate their antibacterial spectrum, potency, and pharmacokinetic properties. The C5 position, while seemingly unassuming, has emerged as a critical site for substitution. Structure-activity relationship (SAR) studies have indicated that the introduction of a small alkyl group, such as a methyl group, at this position can significantly influence the biological activity of the resulting analogue.[3] This guide will focus on the direct comparison of fluoroquinolones differing only by the presence of a hydrogen or a methyl group at the C5 position, using grepafloxacin (a 5-methyl derivative of ciprofloxacin) as a primary example.[4]

Comparative In Vitro Antibacterial Activity

The true measure of an antibiotic's potential lies in its ability to inhibit the growth of clinically relevant bacteria. The minimum inhibitory concentration (MIC) is the gold standard for quantifying this activity. Below is a comparative analysis of the in vitro efficacy of 5-methyl versus 5-hydrogen fluoroquinolone analogues against a panel of Gram-positive and Gram-negative bacteria.

Enhanced Potency Against Gram-Positive Pathogens

A consistent observation in comparative studies is the enhanced activity of 5-methyl fluoroquinolone analogues against Gram-positive bacteria. This is particularly evident in the case of grepafloxacin versus its 5-hydrogen counterpart, ciprofloxacin.

A study directly comparing the two found that the MIC of grepafloxacin for Streptococcus pneumoniae was fourfold lower than that of ciprofloxacin, indicating significantly greater potency.[4] This enhanced activity is a crucial advantage, especially in treating respiratory tract infections where S. pneumoniae is a major pathogen. Other studies have corroborated the potent in vitro activity of grepafloxacin against a range of streptococci and staphylococci.[5][6]

Table 1: Comparative MIC Values (µg/mL) of Grepafloxacin (5-Methyl) vs. Ciprofloxacin (5-Hydrogen) against Streptococcus pneumoniae

StrainGrepafloxacin (5-Methyl) MIC (µg/mL)Ciprofloxacin (5-Hydrogen) MIC (µg/mL)Reference
S. pneumoniae 7785 (parental)0.52[4]
Activity Spectrum Against Gram-Negative Bacteria

While the 5-methyl substitution confers a distinct advantage against Gram-positive bacteria, its effect on Gram-negative pathogens is more nuanced. Studies have shown that grepafloxacin retains broad-spectrum activity against Gram-negative bacteria, with potent activity against organisms like Haemophilus influenzae and Moraxella catarrhalis.[7] However, when compared to ciprofloxacin, a well-established anti-pseudomonal agent, grepafloxacin may exhibit slightly reduced or similar activity against certain Gram-negative species, including Pseudomonas aeruginosa.[2][7]

Table 2: General In Vitro Activity of Grepafloxacin (5-Methyl Fluoroquinolone) Against Various Pathogens

Bacterial SpeciesGrepafloxacin MIC Range (µg/mL)NotesReference(s)
Staphylococcus aureus (MSSA)Potent activitySome resistant strains remain susceptible.[5]
Streptococcus pneumoniaePotent activityMore active than many other fluoroquinolones.[2][7]
Haemophilus influenzaePotent activity[7]
Moraxella catarrhalisPotent activity[7]
Escherichia coliPotent activitySimilar to other broad-spectrum fluoroquinolones.[7]
Klebsiella pneumoniaePotent activity[7]
Pseudomonas aeruginosaModerate activityGenerally less potent than ciprofloxacin.[2]

Mechanistic Insights: A Shift in Target Preference

The enhanced efficacy of 5-methyl fluoroquinolones against Gram-positive bacteria can be attributed to a fascinating shift in their primary intracellular target. Fluoroquinolones exert their bactericidal effect by forming a stable ternary complex with DNA and either DNA gyrase or topoisomerase IV, leading to the inhibition of DNA replication and repair.

In many Gram-positive bacteria, such as S. pneumoniae, topoisomerase IV is the primary target for traditional fluoroquinolones like ciprofloxacin. Conversely, DNA gyrase is the main target in Gram-negative bacteria. However, the addition of a methyl group at the C5 position, as seen in grepafloxacin, appears to alter this preference.

A pivotal study demonstrated that in S. pneumoniae, mutations in the gyrA gene (encoding a subunit of DNA gyrase) were selected for before mutations in parC (encoding a subunit of topoisomerase IV) when exposed to grepafloxacin.[4] This indicates that for the 5-methyl analogue, DNA gyrase becomes the preferential target in this Gram-positive organism . This shift in target preference likely contributes to the increased potency against strains that may have developed resistance to topoisomerase IV-targeting fluoroquinolones.

Caption: Mechanism of action shift in 5-methyl fluoroquinolones.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the standardized broth microdilution method for determining the MIC of fluoroquinolone analogues.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (log-phase growth)

  • Fluoroquinolone stock solutions (in a suitable solvent like DMSO or water)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the fluoroquinolone stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Caption: Workflow for MIC determination via broth microdilution.

DNA Gyrase and Topoisomerase IV Inhibition Assay

This assay measures the ability of fluoroquinolone analogues to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

Materials:

  • Purified bacterial DNA gyrase and topoisomerase IV enzymes

  • Relaxed plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)

  • Assay buffer (containing ATP, MgCl₂, and other necessary cofactors)

  • Fluoroquinolone stock solutions

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (for gyrase) or kDNA (for topoisomerase IV), and varying concentrations of the fluoroquinolone analogue.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding a specific amount of purified DNA gyrase or topoisomerase IV enzyme to each tube.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto an agarose gel.

    • Run the gel at a constant voltage until the different DNA topoisomers are adequately separated.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize it under UV light.

    • The inhibition of enzyme activity is observed as a decrease in the amount of supercoiled plasmid DNA (for gyrase) or decatenated kDNA (for topoisomerase IV) with increasing concentrations of the fluoroquinolone.

    • The IC₅₀ value (the concentration of the drug that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.

Conclusion and Future Perspectives

The strategic placement of a methyl group at the C5 position of the fluoroquinolone scaffold presents a promising avenue for enhancing antibacterial efficacy, particularly against Gram-positive pathogens. The available experimental data, primarily from studies on grepafloxacin, demonstrates a clear advantage in potency against key respiratory pathogens like Streptococcus pneumoniae. This enhanced activity is mechanistically linked to a shift in the primary drug target from topoisomerase IV to DNA gyrase in these organisms.

While the effect on Gram-negative bacteria is less pronounced and can be species-dependent, the overall profile of 5-methyl fluoroquinolone analogues warrants further investigation. Future research should focus on synthesizing and evaluating a broader range of 5-methyl analogues of existing and novel fluoroquinolones to fully elucidate the structure-activity relationships at this position. A deeper understanding of how the C5-methyl group influences target binding at the molecular level will be instrumental in the rational design of the next generation of fluoroquinolone antibiotics with improved potency and a lower propensity for resistance development.

References

  • Fung-Tomc, J., & Minassian, B. (2000). Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms. International Journal of Antimicrobial Agents, 14(1), 45-50. [Link]

  • Frimodt-Møller, N., & Frimodt-Møller, N. (2000). Pharmacodynamic studies of trovafloxacin and grepafloxacin in vitro against Gram-positive and Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 46(1), 69-76. [Link]

  • Watanabe, Y., et al. (1995). The in vitro antibacterial activity of grepafloxacin, a new oral quinolone, and its clinical application to the treatment of respiratory infectious diseases. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 69(8), 947-955. [Link]

  • Pan, X. S., & Fisher, L. M. (1999). Grepafloxacin, a Dimethyl Derivative of Ciprofloxacin, Acts Preferentially through Gyrase in Streptococcus pneumoniae: Role of the C-5 Group in Target Specificity. Antimicrobial Agents and Chemotherapy, 43(5), 1131–1136. [Link]

  • Marriott, M. S. (1998). Grepafloxacin: microbiological properties. Clinical Microbiology and Infection, 4(Suppl 1), S9-S14. [Link]

  • Heisig, P. (1997). Antibacterial activity of grepafloxacin. Journal of Antimicrobial Chemotherapy, 40(Suppl A), 19-25. [Link]

  • Yoshida, T., et al. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S144-S151. [Link]

  • Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. (2022). Molecules, 27(14), 4587. [Link]

  • Wang, Y., et al. (2011). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 16(3), 2536-2553. [Link]

  • Foroumadi, A., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. DARU Journal of Pharmaceutical Sciences, 28(2), 523-535. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Pharmaceuticals, 15(3), 323. [Link]

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A Comparative Guide to the Photostability of 8-Methoxy Substituted Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth evaluation of the photostability of 8-methoxy substituted fluoroquinolones, offering a comparative analysis with other alternatives and supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

The phototoxicity of fluoroquinolone antibiotics has been a significant concern, often linked to the substituent at the C-8 position of the quinolone core.[1][2] This guide delves into the science behind the enhanced photostability of 8-methoxy fluoroquinolones, providing a comprehensive overview for drug development professionals.

The Critical Role of the C-8 Substituent in Fluoroquinolone Photostability

The journey of fluoroquinolone development has been marked by a continuous effort to enhance antibacterial efficacy while minimizing adverse effects. One of the most significant challenges has been drug-induced photosensitivity, a reaction triggered by the interaction of the drug with ultraviolet (UV) radiation.[2] Research has pinpointed the substituent at the C-8 position of the quinolone ring as a key determinant of a compound's phototoxic potential.[1][3]

Fluoroquinolones with a halogen, particularly fluorine, at the C-8 position have demonstrated a higher propensity for photodegradation and, consequently, greater phototoxicity.[1][4] Conversely, the introduction of a methoxy group (-OCH3) at this position has been shown to significantly enhance photostability and reduce phototoxic effects.[3][5] This has led to the development of newer generation fluoroquinolones like gatifloxacin and moxifloxacin, which are recognized for their improved safety profile in this regard.[3][6]

Mechanistic Insights into Photodegradation

The absorption of UVA light by fluoroquinolones can trigger a cascade of photochemical reactions, leading to the formation of reactive oxygen species (ROS) and degradation products that can cause cellular damage.[1][2] The primary mechanism for the phototoxicity of 8-halogenated fluoroquinolones involves the photolability of the carbon-halogen bond.[1][4] Upon UV irradiation, this bond can undergo cleavage, leading to the formation of highly reactive aryl cations.[1]

In contrast, the 8-methoxy group imparts greater stability to the molecule. It is believed that the electron-donating nature of the methoxy group helps to delocalize the excited state energy, making the molecule less susceptible to photodegradation.[5][7] Studies have shown that 8-methoxy substituted fluoroquinolones, such as a newly developed compound referred to as Q-35, are remarkably stable under UVA irradiation, whereas their 8-H and 8-F analogs readily degrade.[5][7]

Photodegradation_Pathway cluster_fluoroquinolones Fluoroquinolone Core cluster_pathways Photodegradation Pathways cluster_products Reaction Products A Fluoroquinolone B 8-Halogenated Fluoroquinolone A->B Halogen at C-8 C 8-Methoxy Fluoroquinolone A->C Methoxy at C-8 D Reactive Aryl Cation + Photodegradation Products B->D UVA Irradiation (Photolabile) E Stable Molecule C->E UVA Irradiation (Photostable)

Comparative Photostability: Experimental Evidence

A wealth of experimental data underscores the superior photostability of 8-methoxy fluoroquinolones. Comparative studies have consistently demonstrated their reduced degradation under UV light compared to their halogenated counterparts.

FluoroquinoloneSubstituent at C-8Photodegradation under UVAAssociated PhototoxicityReference
LomefloxacinHalogen (Fluorine)HighHigh[1]
EnoxacinHydrogenModerateModerate[7]
CiprofloxacinHydrogenModerateModerate[7]
Gatifloxacin Methoxy Low Low [3]
Moxifloxacin Methoxy Low Low [1][3]
Q-35 Methoxy Very Low Very Low [5][7]

In a murine model, oral administration of a high dose (800 mg/kg) of an 8-methoxy fluoroquinolone (Q-35) followed by UVA exposure resulted in no observable inflammatory lesions.[5] In stark contrast, significant ear redness and histopathological changes were observed in mice treated with much lower doses of 8-F (as low as 12.5 mg/kg) and 8-H analogs.[5]

Experimental Protocols for Evaluating Photostability

The evaluation of drug photostability is a critical component of the drug development process, guided by international standards such as the ICH Q1B guideline.[8][9][10][11][12] A comprehensive assessment typically involves forced degradation studies and confirmatory testing.[8][12]

The primary objective of forced degradation is to understand the photosensitivity of the drug substance and identify potential degradation products.[8][12]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the drug substance in a chemically inert and transparent solvent (e.g., 0.1 M phosphate buffer, pH 7.0) at a known concentration (e.g., 20 µg/ml).[13]

  • Light Exposure: Irradiate the samples with a controlled light source. The ICH guideline suggests using a combination of cool white fluorescent and near-UV lamps.[8][12] The exposure should be sufficient to cause some degradation, but not so extensive as to make it difficult to identify primary degradation products.

  • Analytical Monitoring: At various time points, withdraw aliquots of the sample and analyze them using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[13][14][15] This allows for the quantification of the parent drug and the detection of any degradation products.

  • Dark Control: A control sample, protected from light, should be run in parallel to differentiate between photodegradation and other forms of degradation.

Forced_Degradation_Workflow A Prepare Drug Solution B Expose to Light Source (ICH Q1B) A->B C Dark Control A->C D Withdraw Aliquots at Time Intervals B->D C->D E HPLC-PDA Analysis D->E F Quantify Parent Drug & Identify Degradation Products E->F G Elucidate Degradation Pathway F->G

Confirmatory testing is performed on the drug substance and the final drug product to establish its photostability characteristics under standardized conditions.[8][12]

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples of the drug substance and drug product as they will be marketed.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][12]

  • Analysis: After exposure, analyze the samples for any changes in physical properties, purity, and assay.

  • Comparison: Compare the results of the exposed samples to those of a dark control.

Conclusion

The substitution of a methoxy group at the C-8 position of the fluoroquinolone nucleus is a well-established strategy for mitigating phototoxicity. This is achieved by enhancing the photostability of the molecule and reducing its propensity to undergo photodegradation upon exposure to UVA radiation. The robust body of experimental evidence, from in vitro degradation studies to in vivo animal models, consistently supports the superior safety profile of 8-methoxy fluoroquinolones like gatifloxacin and moxifloxacin. For researchers and drug development professionals, prioritizing this structural feature is a key consideration in the design of safer and more effective fluoroquinolone antibiotics.

References

  • Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light. PubMed.
  • Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radi
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradi
  • Analytical Methods. RSC Publishing.
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • Reduced Phototoxicity of a Fluoroquinolone Antibacterial Agent with a Methoxy Group at the 8 Position in Mice Irradi. ASM Journals.
  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents
  • ICH guideline for photostability testing: aspects and directions for use. Ingenta Connect.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chrom
  • Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental applic
  • Gatifloxacin, Gemifloxacin, and Moxifloxacin: The Role of 3 Newer Fluoroquinolones. Ovid.
  • Fluoroquinolones: Mechanism of Action, Classification and Phototoxicity. SciTech Central.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid, a halogenated quinoline derivative. The procedures outlined here are grounded in established safety protocols for hazardous waste management, ensuring compliance and minimizing risk.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is paramount. Given the compound's nature as a halogenated aromatic carboxylic acid, it should be handled with care to avoid inhalation, ingestion, and skin or eye contact.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and potential irritation or absorption.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles of the compound.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of any dust or vapors, which could be harmful.[3][4]

Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Part 2: Step-by-Step Disposal Protocol

The disposal of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7] Chemical waste must be managed from its point of generation to its final disposal, a process often referred to as "cradle-to-grave."[8]

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is crucial for safe and compliant disposal.[9]

  • Designation: 5-Fluoro-6-methoxyquinoline-8-carboxylic acid must be classified as hazardous waste .

  • Waste Stream: Due to the presence of fluorine, this compound falls into the category of halogenated organic waste . It is imperative to keep halogenated and non-halogenated waste streams separate to ensure proper disposal and to manage costs effectively.[9][10]

Step 2: Container Selection and Labeling

The choice of waste container and its labeling are critical for safety and regulatory compliance.

  • Container: Use a robust, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass.[9] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label must include the following information[5][8]:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Fluoro-6-methoxyquinoline-8-carboxylic acid"

    • A list of all other components in the waste, including solvents and their approximate percentages.

    • The appropriate hazard pictograms (e.g., irritant, environmental hazard).

    • The date when the first drop of waste was added to the container (the accumulation start date).[11]

    • The name and contact information of the principal investigator or laboratory supervisor.[5]

Step 3: Waste Collection and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][11]

  • Collection: Carefully transfer the waste into the designated, labeled container. If the compound is in solid form, avoid creating dust. If it is in a solution, the solvent must also be considered hazardous and listed on the label.[9] Do not overfill the container; a general guideline is to fill it to no more than 80% of its capacity to allow for vapor expansion.[9]

  • Storage in SAA:

    • Keep the waste container closed at all times except when adding waste.[12]

    • Store the container in a designated and secure location within the laboratory, away from incompatible materials.

    • The storage area should have secondary containment to mitigate any potential leaks or spills.

    • A laboratory can have multiple SAAs, but the total volume of hazardous waste in an SAA is limited (e.g., up to 55 gallons).[8]

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][9]

  • Contact EHS: When the waste container is nearly full or has been accumulating for a set period (often no more than six months in an SAA), contact your EHS office to arrange for a pickup.[11]

  • Documentation: Provide the EHS department with a complete and accurate inventory of the waste in the container.

  • Transport: The EHS department will then transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by the licensed disposal company.[8]

Under no circumstances should 5-Fluoro-6-methoxyquinoline-8-carboxylic acid or its solutions be disposed of down the drain or in the regular trash. [5][9]

Part 3: Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to ensure safety.

For small spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: If you are trained and it is safe to do so, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][9]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[9]

  • Reporting: Report the spill to your EHS department.[9]

For large spills:

  • Evacuate the area immediately.

  • Contact your institution's emergency response team.

  • Do not attempt to clean up a large spill unless you are specifically trained to do so.

Visualizing the Disposal Workflow

The following diagram illustrates the key stages in the proper disposal of 5-Fluoro-6-methoxyquinoline-8-carboxylic acid.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Disposal Vendor Start Generation of Waste (5-Fluoro-6-methoxyquinoline-8-carboxylic acid) Segregate Segregate as Halogenated Organic Waste Start->Segregate Characterize Containerize Select & Label Compatible Container Segregate->Containerize Prepare Store Store in Satellite Accumulation Area (SAA) Containerize->Store Accumulate Pickup Arrange EHS Pickup Store->Pickup Request Transport Transport to Central Accumulation Area (CAA) Pickup->Transport EHS Action FinalDisposal Final Disposal by Licensed Vendor Transport->FinalDisposal Vendor Action

Caption: Disposal workflow for 5-Fluoro-6-methoxyquinoline-8-carboxylic acid.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Laboratory Guide for Managing Dangerous Waste. Washington State Department of Ecology. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Enviro-Safe. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • SAFETY DATA SHEET - 6-Methoxyquinoline. Acros Organics. [Link]

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Personal Protective Equipment (PPE) & Handling Guide: 5-Fluoro-6-methoxyquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-Fluoro-6-methoxyquinoline-8-carboxylic acid Physical State: Solid (typically off-white to pale yellow powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Critical Directive: Treat as a Pharmacologically Active Intermediate . While standard GHS classifications often list this class of compounds as "Irritants" (H315/H319/H335), the presence of the fluoro-quinoline scaffold—common in broad-spectrum antibiotics (fluoroquinolones) and kinase inhibitors—necessitates handling this as a potential sensitizer with unknown long-term biological activity.

Immediate Action Required:

  • Engineering Control: Handle exclusively inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory during solubilization.

  • Respiratory Protection: N95/P100 required only if handling outside a hood (not recommended).

Risk Assessment & Molecular Hazard Analysis

To select the correct PPE, we must understand the chemical behavior of the molecule's functional groups.

Functional GroupChemical BehaviorPhysiological RiskPPE Implication
Carboxylic Acid (-COOH) Proton donor; acidic pH in solution.Corrosive to mucous membranes; causes immediate skin irritation.Eye Protection: Chemical splash goggles are superior to safety glasses to prevent acidic dust entry.
Quinoline Core Nitrogen-containing heterocycle.Potential sensitizer; some derivatives are mutagenic. High lipophilicity facilitates skin absorption.Glove Selection: Latex is permeable to many organic heterocycles. Nitrile provides a superior barrier against organic nitrogen compounds.
Fluorine (-F) High electronegativity; strong C-F bond.Increases metabolic stability and lipophilicity, potentially enhancing bioavailability and skin permeation.Body Protection: Tyvek® sleeves or lab coat required to prevent wrist exposure during reaching movements.

The PPE Matrix: Specification & Justification

Do not rely on generic "lab safety" rules. Use this matrix to build a self-validating safety barrier.

Hand Protection: The "Double-Barrier" Protocol

Standard: Nitrile Butadiene Rubber (NBR). Why not Latex? Latex gloves are susceptible to rapid permeation by organic acids and heterocyclic solvents. Natural rubber proteins can also cause allergic reactions, confusing chemical sensitization symptoms.

LayerSpecificationPurposeChange Frequency
Inner Glove 4-5 mil Nitrile (Bright Color)Last line of defense; visual indicator for outer glove breach.Every 2 hours or if sweat accumulates.
Outer Glove 5-8 mil Nitrile (Long Cuff)Primary chemical barrier; covers lab coat cuffs.Immediately upon splash; every 30 mins during active handling.
Eye & Face Protection[1]
  • Solid Handling: Safety glasses with side shields (ANSI Z87.1) are minimum, but Chemical Splash Goggles are preferred. The fine powder nature of quinoline carboxylic acids creates a static-charged dust that can bypass side shields.

  • Solution Handling: If dissolving in reactive solvents (e.g., Thionyl chloride for acid chloride conversion), a Face Shield must be worn over goggles.

Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Cleaning): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge is necessary because the carboxylic acid moiety can volatilize slightly in acidic environments or during exothermic dissolution.

Operational Protocol: Safe Handling Workflow

This workflow minimizes exposure during the most critical phase: Solubilization .

Step 1: Pre-Operational Check
  • Verify Fume Hood Flow: Sash at optimal height.

  • Static Control: Quinoline powders are often static. Place an ionizing bar or anti-static gun near the balance if available.

  • Prepare Solvents: Pre-measure solvents (DMSO, Methanol, or DMF) before opening the compound vial.

Step 2: Weighing & Transfer
  • Don PPE: Inner gloves -> Lab coat -> Outer gloves (taped over cuffs if high volume) -> Goggles.

  • Open Vial: Tap the vial gently on the benchtop to settle dust. Open inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Decon: Wipe the exterior of the vial with a Kimwipe dampened in Methanol before returning to storage.

Step 3: Solubilization (The Critical Point)
  • Risk:[1][2] Exothermic reaction or splashing.

  • Add solvent to the solid (not solid to solvent) to minimize dust ejection.

  • Observation: If the solution turns a deep color (red/brown) rapidly, check for decomposition. Pure 5-Fluoro-6-methoxyquinoline-8-carboxylic acid solutions are typically clear to pale yellow.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling Request RiskAssess Risk Assessment: Isolate Hazard (Dust/Acid) Start->RiskAssess Engineering Engineering Check: Fume Hood Flow > 80 fpm? RiskAssess->Engineering Engineering->Start No (Fix Hood) PPE_Select PPE Donning: 1. Nitrile (Inner) 2. Coat 3. Nitrile (Outer) 4. Goggles Engineering->PPE_Select Yes Handling Active Handling: Weighing & Solubilization PPE_Select->Handling Splash Splash/Dust Event? Handling->Splash Decon Decontamination: Change Outer Gloves Wipe Surfaces (MeOH) Splash->Decon Yes Disposal Disposal: Solid -> Haz Waste Liquid -> Organic Waste Splash->Disposal No Decon->PPE_Select End END: Process Complete Disposal->End

Figure 1: Operational safety workflow for handling fluorinated quinoline derivatives. Note the recursive loop for decontamination upon splash events.

Emergency & Disposal Procedures

Spill Management (Solid)
  • Evacuate the immediate area if the spill is outside the hood (> 1 gram).

  • Don PPE: N95/P100 respirator, double gloves, goggles.

  • Contain: Cover with a damp paper towel (water or dilute sodium bicarbonate) to prevent dust dispersal.

  • Clean: Scoop up wet material. Wipe area with 10% Sodium Carbonate (neutralizes the carboxylic acid) followed by water.

Waste Disposal[1]
  • Segregation: Do not mix with strong oxidizers (e.g., Peroxides, Permanganates) or strong bases in the waste stream to avoid heat generation.

  • Labeling: Clearly label as "Organic Acid - Fluorinated Heterocycle."

  • Fluorine Note: While stable, high-temperature incineration is the only approved destruction method for fluorinated organics to prevent environmental accumulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline (Analogous Hazard Data). Retrieved February 16, 2026 from [Link]

  • Bergamot Sdn Bhd. Nitrile Gloves Chemical Resistance Guide: Permeation of Organic Acids. Retrieved February 16, 2026 from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132. Retrieved February 16, 2026 from [Link]

Sources

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